molecular formula C16H18ClN3S B12760241 DASB hydrochloride CAS No. 371971-10-7

DASB hydrochloride

Katalognummer: B12760241
CAS-Nummer: 371971-10-7
Molekulargewicht: 319.9 g/mol
InChI-Schlüssel: NGUQWWFTYNJBAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DASB hydrochloride (3-氨基-4-[2-(二甲氨基甲基)苯硫基]苄腈 hydrochloride) is a selective radioligand for the serotonin transporter (SERT), widely used in positron emission tomography (PET) imaging to quantify SERT availability in vivo. Its molecular formula is C₁₆H₁₈ClN₃S (molecular weight: 319.85 g/mol), with a logP value of 3.13 and a topological polar surface area (TPSA) of 54.3 Ų, indicating moderate lipophilicity and blood-brain barrier permeability . Radiolabeled with carbon-11 ([¹¹C]DASB), it enables non-invasive assessment of SERT density in neuropsychiatric disorders such as depression and anxiety .

Eigenschaften

CAS-Nummer

371971-10-7

Molekularformel

C16H18ClN3S

Molekulargewicht

319.9 g/mol

IUPAC-Name

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile;hydrochloride

InChI

InChI=1S/C16H17N3S.ClH/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18;/h3-9H,11,18H2,1-2H3;1H

InChI-Schlüssel

NGUQWWFTYNJBAF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of DASB hydrochloride involves several steps. One improved method for synthesizing [11C]DASB uses a high-performance liquid chromatography (HPLC) loop method with dimethyl sulfoxide (DMSO) as a solvent. The [11C]CH3I is synthesized by a gas phase method and then captured in the HPLC loop containing the precursor MASB in DMSO. The reaction mixture is purified by HPLC, and the total synthesis time, including purification, is about 30 minutes . This method is simpler and faster than traditional tube methods and yields a higher radiolabeling efficiency .

Analyse Chemischer Reaktionen

DASB-Hydrochlorid durchläuft verschiedene chemische Reaktionen, einschließlich Substitutionsreaktionen. Die Struktur der Verbindung ermöglicht es ihr, an Reaktionen teilzunehmen, bei denen die Amino- und Sulfanyl-Gruppen modifiziert werden können. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Methyliodid zur Radiomarkierung und verschiedene Lösungsmittel wie DMSO und Dimethylformamid (DMF) zur Synthese . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel radiomarkierte Derivate, die in der PET-Bildgebung verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Comparisons

DASB hydrochloride is structurally distinct from other SERT-targeting compounds due to its benzothiazole and dimethylamino groups. Below is a comparative analysis with key analogs:

Compound Molecular Formula logP TPSA (Ų) Primary Target Key Difference(s)
DASB hydrochloride C₁₆H₁₈ClN₃S 3.13 54.3 Serotonin transporter High SERT specificity, moderate lipophilicity
Desmethyl-DASB C₁₅H₁₅N₃S 2.75 66.4 Serotonin transporter Lacks methyl group; reduced lipophilicity and binding affinity
Altropane hydrochloride C₁₇H₂₂ClNO 2.91 32.7 Dopamine transporter Targets dopamine instead of serotonin; different clinical applications
Doxepin hydrochloride C₁₉H₂₂ClNO 4.50 21.3 H₁ receptor/SERT Tricyclic antidepressant; non-selective SERT binding

Key Findings :

  • DASB’s logP (3.13) balances brain uptake and clearance, outperforming Desmethyl-DASB (logP 2.75), which exhibits faster washout due to lower lipophilicity .
  • Unlike Altropane hydrochloride, which targets dopamine transporters, DASB shows negligible off-target binding to monoamine transporters, ensuring specificity for SERT .
  • Doxepin hydrochloride, a tricyclic antidepressant, binds non-selectively to SERT and histamine receptors, leading to broader side effects compared to DASB’s imaging-focused application .
Functional and Clinical Comparisons
SERT Occupancy and Binding Potential (BPₙ₉)
  • DASB vs. PET/MR Methodologies :
    • In placebo-controlled studies, [¹¹C]DASB PET scans showed a mean BPₙ₎ difference of <10% compared to PET/MR hybrid scans across regions of interest (ROIs), confirming methodological consistency .
    • Under citalopram (a selective serotonin reuptake inhibitor, SSRI), PET/MR scans reported 23.12% lower SERT occupancy than standalone PET scans in most ROIs, except the temporal cortex (−42.61%) .
ROI PET Scan BPₙ₉ (Mean) PET/MR BPₙ₉ (Mean) Difference (%)
Striatum 1.45 1.38 −4.8
Thalamus 0.92 0.88 −4.3
Midbrain 1.21 1.15 −5.0
  • DASB vs.
Advantages and Limitations
  • Advantages of DASB :
    • Superior SERT specificity and test-retest reliability (intraclass correlation coefficient >0.85) in longitudinal studies .
    • Lower metabolite interference compared to [¹¹C]MADAM or [¹¹C]AFM .
  • Limitations :
    • Requires specialized PET/MR facilities for optimal quantification .
    • Less suitable for peripheral SERT imaging due to rapid hepatic clearance .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing DASB hydrochloride for PET ligand preparation?

  • Methodological Answer : The synthesis of [¹¹C]DASB typically employs ethanolic loop chemistry to optimize radiochemical yield and purity. Key steps include precursor preparation, carbon-11 methylation, and purification via HPLC. Quality control (QC) parameters such as radiochemical purity (>95%), specific activity (>50 GBq/μmol), and stability under physiological conditions must be validated. For non-radiolabeled DASB hydrochloride, structural characterization via NMR and mass spectrometry is essential to confirm identity and purity .

Q. How is [¹¹C]DASB applied in serotonin transporter (SERT) binding studies using PET imaging?

  • Methodological Answer : [¹¹C]DASB is administered intravenously, and dynamic PET scans (e.g., 90-minute acquisition) are performed to quantify SERT density. Regions of interest (ROIs) are defined for SERT-rich areas (e.g., midbrain, thalamus), with the cerebellum often used as a reference region due to its low SERT expression. Distribution volume ratio (DVR) or binding potential (BPND) is calculated using Logan graphical analysis or compartmental modeling .

Q. What experimental controls are necessary to ensure reproducibility in DASB-based PET studies?

  • Methodological Answer : Controls include:

  • Test-retest variability assessment : Repeated scans in the same subject under identical conditions to establish reliability.
  • Radioligand stability : Monitoring metabolite-corrected plasma input functions.
  • Reference region validation : Confirming low SERT expression in the cerebellum via post-mortem autoradiography or blocking studies .

Advanced Research Questions

Q. How can interspecies differences in SERT binding affinity impact the translation of DASB findings from animal models to humans?

  • Methodological Answer : Non-human primate (NHP) studies using [¹¹C]DASB require voxel-wise statistical adjustments for gray matter probability, age, and sex to account for anatomical and physiological variability. Cross-species validation involves comparing SERT density in homologous brain regions (e.g., midbrain) using autoradiography or in vitro binding assays. Dose-response curves with selective serotonin reuptake inhibitors (SSRIs) can further quantify interspecies binding affinity differences .

Q. What statistical approaches address test-retest variability and regional heterogeneity in [¹¹C]DASB PET data?

  • Methodological Answer : Linear mixed models (LMMs) incorporating subject-specific random effects and fixed factors (e.g., scan interval, ROI) are used to analyze variability. For voxel-level data, methods like Gaussian smoothing or cluster-based correction reduce noise. Outliers (e.g., voxels with VT < 0 or variance >50) are excluded to improve precision. Comparisons with historical test-retest datasets (e.g., Kranz et al., 2015) provide context for interpreting variability .

Q. How do alternative graphical analysis methods (GA, GA1, GAIV, MA1) affect bias and precision in DASB-derived VT estimates?

  • Methodological Answer :

  • GA (Logan Plot) : Provides robust VT estimates but may overestimate bias in low-binding regions.
  • GAIV (Integral Validation) : Reduces bias by validating the linear phase of the Logan plot.
  • MA1 (Multilinear Analysis) : Minimizes noise sensitivity by truncating early time points.
    Validation involves comparing VT estimates from voxel-averaged ROI data (ground truth) against voxel-wise method outputs. Median-based exclusion of high-variance voxels further refines precision .

Q. What strategies optimize the radiosynthesis of [¹¹C]DASB for high-throughput preclinical studies?

  • Methodological Answer : Automated synthesis modules with ethanolic loop systems enhance reproducibility and yield. Precursor concentration (e.g., 0.5–1.0 mg/mL in ethanol) and reaction time (3–5 minutes at 70°C) are critical parameters. Post-synthesis purification via solid-phase extraction (SPE) ensures radiochemical purity >98%. QC must include residual solvent analysis (e.g., ethanol <10%) to meet Good Manufacturing Practice (GMP) standards .

Data Reporting and Validation

Q. How should researchers report DASB hydrochloride characterization data to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal guidelines:

  • Main text : Summarize synthesis steps, QC parameters, and key findings.
  • Supporting Information : Provide raw NMR/mass spectra, HPLC chromatograms, and detailed PET imaging protocols.
  • Statistical disclosure : Include effect sizes, confidence intervals, and software (e.g., PMOD, SPM) used for analysis .

Q. What validation steps are required when using DASB in novel in vivo models (e.g., transgenic mice)?

  • Methodological Answer :

  • Receptor specificity : Conduct blocking studies with SSRIs (e.g., citalopram) to confirm SERT-specific binding.
  • Kinetic modeling : Compare tracer uptake curves between transgenic and wild-type models using two-tissue compartment models.
  • Histological correlation : Post-mortem immunohistochemistry for SERT expression in target regions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.